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Introduction
Alisertib (MLN8237) is a selective, small-molecule inhibitor of Aurora Kinase A (AURKA), a key

regulator of mitotic progression.[1] In pediatric neuroblastoma, a common and often aggressive

extracranial solid tumor, MYCN amplification is a frequent oncogenic driver and is associated

with poor prognosis.[2] AURKA has been identified as a critical factor that stabilizes the N-Myc

protein, preventing its degradation and thereby promoting tumor cell proliferation and survival.

[1][3] This makes AURKA a compelling therapeutic target in this patient population. These

application notes provide a summary of the preclinical efficacy of Alisertib in neuroblastoma

models and detailed protocols for key experimental assays.

Mechanism of Action
Alisertib exerts its anti-tumor effects in neuroblastoma primarily through the inhibition of

AURKA. This leads to a cascade of downstream events culminating in cell cycle arrest and

apoptosis. The binding of Alisertib to AURKA disrupts its interaction with N-Myc, leading to the

destabilization and subsequent proteasomal degradation of the N-Myc oncoprotein.[1][3] This

reduction in N-Myc levels is a critical component of Alisertib's efficacy in MYCN-amplified

neuroblastoma. Furthermore, inhibition of AURKA disrupts mitotic spindle formation, leading to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3972807?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8192452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.researchgate.net/publication/266323985_Aurora_Kinases_as_Targets_in_Drug-Resistant_Neuroblastoma_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC4547019/
https://www.researchgate.net/publication/266323985_Aurora_Kinases_as_Targets_in_Drug-Resistant_Neuroblastoma_Cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3972807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


defects in chromosome segregation, cell cycle arrest at the G2/M phase, and ultimately,

apoptosis.[2][3]
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Caption: Alisertib's mechanism of action in neuroblastoma.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Alisertib in various pediatric

neuroblastoma preclinical models.

Table 1: In Vitro Efficacy of Alisertib in Neuroblastoma Cell Lines
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Cell Line MYCN Status IC50 (nM) Assay Type Reference

SK-N-BE(2) Amplified 9.8 ± 1.5 MTT Assay [4]

Kelly Amplified 12.3 ± 2.1 MTT Assay [4]

NB1691-LUC Amplified 15.1 ± 2.8 MTT Assay [4]

UKF-NB-3 Non-amplified 7.6 ± 0.5 MTT Assay [5]

UKF-NB-

3rDOX20
Non-amplified 26.8 ± 1.3 MTT Assay [5]

IMR-32 Amplified 25 CellTiter-Glo [2]

NGP Amplified 30 CellTiter-Glo [2]

CHP-212 Non-amplified 100 CellTiter-Glo [2]

Table 2: In Vivo Efficacy of Alisertib in Neuroblastoma Xenograft Models

Xenograft
Model

Treatment
Tumor Growth
Inhibition (%)

Maintained
Complete
Responses

Reference

Neuroblastoma

(unspecified)
Alisertib Not specified 3 of 7 models [1][6]

HCT-116 (Colon

Cancer)

30 mg/kg once

daily
94.7 Not applicable [7]

TH-MYCN Alisertib Significant Not specified [2]

Experimental Protocols
Detailed protocols for key in vitro assays used to evaluate the efficacy of Alisertib are provided

below.

Protocol 1: Cell Viability (MTT) Assay
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This protocol is used to determine the concentration of Alisertib that inhibits cell viability by 50%

(IC50).

Materials:

Neuroblastoma cell lines

Complete cell culture medium

Alisertib (stock solution in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium.

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Prepare serial dilutions of Alisertib in complete medium.

Remove the medium from the wells and add 100 µL of the Alisertib dilutions or vehicle

control (medium with DMSO) to the respective wells.

Incubate the plate for 72-120 hours.[3][5]

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using a dose-response curve.
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Caption: Workflow for the MTT cell viability assay.

Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of Alisertib on the ability of single cells to form

colonies.

Materials:

Neuroblastoma cell lines

Complete cell culture medium

Alisertib (stock solution in DMSO)

6-well plates

Crystal violet solution (0.5% in methanol)

PBS

Procedure:

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to

attach overnight.
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Treat the cells with various concentrations of Alisertib or vehicle control.

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced

every 3-4 days with fresh medium containing the respective treatments.

After the incubation period, wash the wells with PBS.

Fix the colonies with methanol for 15 minutes.

Stain the colonies with crystal violet solution for 20 minutes.

Gently wash the wells with water and allow them to air dry.

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Protocol 3: Transwell Migration Assay
This assay evaluates the effect of Alisertib on the migratory capacity of neuroblastoma cells.

Materials:

Neuroblastoma cell lines

Serum-free cell culture medium

Complete cell culture medium (as a chemoattractant)

Alisertib (stock solution in DMSO)

Transwell inserts (8 µm pore size) for 24-well plates

Crystal violet solution

Cotton swabs

Procedure:

Pre-treat neuroblastoma cells with Alisertib or vehicle control for 24-48 hours.
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Place Transwell inserts into the wells of a 24-well plate.

Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower

chamber of each well.

Resuspend the pre-treated cells in serum-free medium and add 1 x 10^5 cells in 200 µL to

the upper chamber of each Transwell insert.

Incubate the plate for 24-48 hours at 37°C to allow for cell migration.

After incubation, remove the non-migrated cells from the upper surface of the insert

membrane with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol and stain with

crystal violet.

Count the number of migrated cells in several random fields under a microscope.
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Caption: Workflow for the transwell migration assay.

Combination Therapies
Preclinical studies have also explored the efficacy of Alisertib in combination with other

chemotherapeutic agents. For instance, the combination of Alisertib with irinotecan and
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temozolomide has shown additive effects in preclinical models of neuroblastoma.[8] This has

provided the rationale for clinical trials evaluating this combination in patients with relapsed or

refractory neuroblastoma.[8]

Conclusion
Alisertib demonstrates significant preclinical activity against pediatric neuroblastoma,

particularly in MYCN-amplified models. Its mechanism of action, involving the destabilization of

N-Myc and induction of mitotic catastrophe, provides a strong rationale for its clinical

development. The protocols outlined in these application notes provide a framework for

researchers to further investigate the potential of Alisertib and other AURKA inhibitors in the

treatment of this challenging pediatric malignancy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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